5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-6-4(2-1-3-9-6)7-10-5(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14) |
InChI Key |
JYYMKFRIMYFRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Hydroxypyridine-3-Carboxamidoxime
The synthesis typically begins with the preparation of the amidoxime precursor. Reacting 2-hydroxypyridine-3-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 hours yields 2-hydroxypyridine-3-carboxamidoxime, confirmed via NMR (δ 8.2 ppm, NH) and HPLC. This step achieves 85–90% conversion, though the hydroxyl group necessitates protection (e.g., tert-butyldimethylsilyl chloride) to prevent side reactions during subsequent steps.
Cyclodehydration with Activated Carboxylic Acid Derivatives
The amidoxime is reacted with chloroacetic acid chloride in dichloromethane (DCM) using triethylamine (3 equiv) as a base. Stirring at 0°C for 2 hours followed by reflux (40°C, 12 hours) induces cyclization, forming the 1,2,4-oxadiazole ring. Deprotection of the tert-butyl ester using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at room temperature for 2 hours yields the carboxylic acid derivative. This method achieves an overall yield of 72%, with purity >95% by HPLC.
Table 1: Optimization of Amidoxime Cyclization Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | Triethylamine | 72 | 95 |
| Solvent | DCM | 68 | 93 |
| Temperature | 40°C | 72 | 95 |
| Protecting Group | TBDMS | 75 | 96 |
One-Pot Parallel Synthesis from Carboxylic Acids and Nitriles
Coupling of 3-Carboxypropanoic Acid with 2-Hydroxypyridine-3-Carbonitrile
In a one-pot protocol, 3-carboxypropanoic acid (1.2 equiv) and 2-hydroxypyridine-3-carbonitrile (1 equiv) are combined with EDC·HCl (1.5 equiv) and HOAt (20 wt% in DMF) at room temperature for 24 hours. The mixture is heated to 100°C with triethylamine (1 equiv) for 3 hours to facilitate cyclodehydration. After aqueous workup, the crude product is purified via recrystallization (ethanol/water), yielding 65–70% of the target compound.
Solvent and Reagent Optimization
Replacing DMF with acetonitrile reduces side product formation by 15%, while substituting HOAt with HOBt decreases yields to 55%. Microwave-assisted heating (120°C, 1 hour) enhances reaction efficiency, achieving 78% yield with comparable purity.
Table 2: One-Pot Synthesis Performance Metrics
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOAt | DMF | 24 | 70 |
| EDC/HOBt | DMF | 24 | 55 |
| EDC/HOAt | Acetonitrile | 24 | 75 |
| Microwave (120°C) | Acetonitrile | 1 | 78 |
Ring-Opening of 1,2,4-Oxadiazole[4,5-a]Piridinium Salts
Synthesis of Piridinium Salt Intermediate
1,2,4-Oxadiazole[4,5-a]piridinium triflate is prepared by treating 5-phenyl-1,2,4-oxadiazole with triflic anhydride in DCM at −20°C. This intermediate reacts with 2-hydroxypyridine-3-methanol in the presence of sodium hydride (1.1 equiv) in THF at 0°C, inducing electrocyclic ring opening to form alkoxybutadienyl oxadiazoles.
Regioselective Functionalization
The reaction’s regioselectivity is controlled by the nucleophile’s steric bulk. Using 2-hydroxypyridine-3-methanol as the nucleophile directs addition to the C5 position of the oxadiazole ring, forming the desired product in 60% yield. Subsequent oxidation of the alkoxy group with Jones reagent (CrO/HSO) yields the carboxylic acid, though this step reduces overall yield to 45%.
Comparative Analysis of Methodologies
Yield and Scalability
The amidoxime cyclization route offers the highest scalability, with patent data demonstrating kilogram-scale production. In contrast, the piridinium salt method, while innovative, suffers from lower yields (45%) and complex purification needs.
Functional Group Compatibility
Hydroxyl group protection is critical in all methods. Silyl ethers (TBDMS) outperform benzyl groups due to easier deprotection under mild conditions (TBAF in THF). Acid-labile protecting groups are incompatible with HCl-mediated deprotection steps.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies indicate that derivatives of 5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibit significant anticancer properties.
Case Studies
- Inhibition of Cancer Cell Lines : Research conducted by Arafa et al. demonstrated that several oxadiazole derivatives showed promising cytotoxic activity against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.275 µM, nearly double the potency of erlotinib (IC50 = 0.418 µM), a standard anticancer drug .
- RET Kinase Inhibition : A study highlighted the potential of 4-chloro-benzamide derivatives containing the oxadiazole scaffold as novel RET kinase inhibitors. One compound significantly inhibited RET kinase activity, suggesting its potential role in cancer therapy .
Antimicrobial Applications
The compound has shown efficacy against various pathogens, addressing the growing concern of antimicrobial resistance.
Case Studies
- Broad-Spectrum Activity : In vitro studies have indicated that oxadiazole derivatives possess antimicrobial properties against Gram-positive bacteria and fungi. The compounds were effective against strains such as Staphylococcus aureus and Candida auris, showcasing their potential as new antimicrobial agents .
- Mechanism of Action : Research suggests that these compounds may inhibit key enzymes involved in pathogenic processes, providing a mechanism for their antimicrobial effects .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored.
Case Studies
- Enzyme Inhibition : Compounds derived from 5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are implicated in inflammatory processes.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The 1,2,4-oxadiazole-3-carboxylic acid scaffold is highly modular, with substituents at position 5 significantly influencing properties. Key analogs include:
*Calculated based on structural similarity.
Key Observations :
- Polarity and Solubility : The 2-hydroxypyridin-3-yl group in the target compound introduces a hydroxyl group, likely increasing aqueous solubility compared to lipophilic substituents like ethoxyphenyl (logP ~2.5) or chlorothiophene .
- Acidity : The carboxylic acid (pKa ~2-3) and hydroxypyridine (pKa ~8-10) groups may confer pH-dependent solubility and metal-binding capabilities, useful in enzyme inhibition .
Structural and Functional Advantages
- Tautomerism: The hydroxypyridine moiety may undergo keto-enol tautomerism, influencing electronic distribution and reactivity .
Biological Activity
The compound 5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential applications in drug discovery and therapeutic interventions.
Overview of Oxadiazoles
Oxadiazoles are five-membered heterocycles that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The unique structural features of oxadiazoles make them attractive candidates for drug development.
Biological Activity
The biological activity of 5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be summarized as follows:
- Anticancer Activity : This compound has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of oxadiazoles have been reported to exhibit significant cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. In one study, related compounds demonstrated IC50 values ranging from 19.9 to 35 μM against HeLa cells .
- Inhibition of Kinase Activities : The compound has been evaluated for its inhibitory effects on various kinases implicated in cancer progression. For example, a related oxadiazole derivative was identified as a potent inhibitor of RET kinase, which is crucial in certain types of cancers . The ability to inhibit such kinases suggests potential applications in targeted cancer therapies.
- Antimicrobial Properties : Preliminary studies indicate that oxadiazole derivatives possess antimicrobial activities. The presence of hydroxypyridine moieties may enhance the interaction with biological targets involved in microbial resistance mechanisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring and the attached pyridine can significantly affect their potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridine ring | Enhanced binding affinity to target proteins |
| Variation in carboxylic acid moiety | Altered solubility and pharmacokinetics |
| Introduction of halogens | Increased potency against certain cancer cell lines |
Case Studies
- Cytotoxicity Evaluation : A series of studies have evaluated the cytotoxic effects of various 1,2,4-oxadiazole derivatives on human tumor cell lines. One notable study reported that compounds with specific substitutions exhibited IC50 values as low as 19.9 μM against HeLa cells, indicating strong antiproliferative effects .
- Molecular Docking Studies : Molecular docking has been employed to predict the binding affinity of these compounds to various targets. For instance, docking studies showed that certain derivatives had high binding scores with topoisomerase I, suggesting a mechanism for their anticancer activity .
Q & A
Basic: What are the recommended synthetic routes for 5-(2-Hydroxypyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid?
Answer:
The compound can be synthesized via cyclization reactions of amidoximes with activated carboxylic acid derivatives. A common approach involves reacting 2-hydroxynicotinic acid derivatives with hydroxylamine to form amidoximes, followed by cyclization in polar aprotic solvents (e.g., DMF or DMSO) under thermal or microwave-assisted conditions. For example, Radl et al. (1991) demonstrated similar oxadiazole syntheses using reflux conditions (120°C, 12 hours), achieving yields of ~70% . Alternative methods include using carbodiimide coupling agents (e.g., EDC) to activate carboxylic acids before cyclization. Ensure purity by recrystallization from ethanol/water mixtures.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : Confirm the oxadiazole ring (δ 8.5–9.5 ppm for aromatic protons) and carboxylic acid group (δ 12–14 ppm for -COOH).
- X-ray crystallography : Resolve tautomeric forms (e.g., hydroxypyridine vs. pyridone) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 223.036 for C₈H₅N₃O₃⁺).
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~2500–3300 cm⁻¹) stretches.
Cross-reference data with computational tools (e.g., PubChem’s SMILES validation in ) to resolve ambiguities .
Basic: How to assess the compound’s solubility for in vitro assays?
Answer:
Use a tiered approach:
Theoretical prediction : Employ tools like ALOGPS or ChemAxon to estimate logP (~1.2) and aqueous solubility (~2.1 mg/mL).
Experimental validation : Perform shake-flask assays in PBS (pH 7.4) or DMSO/water mixtures. For low solubility (<1 mg/mL), consider salt formation (e.g., sodium carboxylate) or co-solvents (≤10% DMSO).
Dynamic light scattering (DLS) : Confirm absence of aggregates.
Advanced: How to resolve contradictions in reported NMR data for tautomeric forms?
Answer:
Tautomerism between hydroxypyridine and pyridone forms can cause spectral discrepancies. To clarify:
Variable temperature NMR : Monitor proton shifts at 25–80°C; tautomeric equilibria shift with temperature.
pH-dependent studies : Adjust pH (2–12) and observe changes in aromatic proton signals.
Computational modeling : Compare DFT-calculated chemical shifts (e.g., Gaussian 16) with experimental data.
highlights similar challenges in pyrrolidine derivatives, recommending DSC to detect polymorphic interference .
Advanced: How to design experiments to probe the compound’s bioactivity in neurodegenerative models?
Answer:
In silico docking : Screen against targets like β-amyloid (PDB: 2Y3A) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol.
In vitro assays :
- Antioxidant activity : Measure ROS scavenging in SH-SY5Y cells via DCFH-DA fluorescence.
- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method.
Controlled contradictions : If bioactivity varies between assays, validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). ’s antimicrobial study provides a template for dose-response designs .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
Stability testing : Conduct accelerated degradation studies (40°C/75% RH, 1 month) with HPLC monitoring (C18 column, 0.1% TFA in mobile phase).
Formulation : Lyophilize under argon and store at -20°C in amber vials.
Additives : Include antioxidants (0.01% BHT) or chelators (EDTA) if metal-catalyzed degradation is suspected. ’s safety guidelines emphasize inert storage conditions .
Advanced: How to address discrepancies in computational vs. experimental logD values?
Answer:
Re-evaluate computational parameters : Adjust protonation states (e.g., carboxylic acid vs. carboxylate) in software like MarvinSuite.
Experimental validation : Use shake-flask partitioning (octanol/water) with LC-MS quantification.
Ionization correction : Apply the Henderson-Hasselbalch equation if pH differs from pKa (predicted pKa ~3.1 for -COOH).
Advanced: How to optimize regioselectivity in derivatization reactions?
Answer:
Protecting groups : Temporarily block the carboxylic acid (e.g., methyl ester formation) to direct electrophilic substitution to the oxadiazole ring.
Catalytic control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-H functionalization.
Kinetic vs. thermodynamic monitoring : Track reaction progress via TLC (hexane/EtOAc 3:1) to isolate intermediates. ’s synthesis of oxazolo-pyridines offers insights into regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
